molecular formula C17H16FN3O B4392326 {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide

{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide

Cat. No. B4392326
M. Wt: 297.33 g/mol
InChI Key: ZPYQNXUKGSKLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has shown promising results in preclinical studies for its therapeutic potential.

Mechanism of Action

The mechanism of action of {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide is not fully understood. However, it is believed to exert its therapeutic effects by targeting specific molecular pathways involved in disease progression. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce tumor growth and metastasis in animal models of cancer. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide for lab experiments is its high potency and selectivity towards specific molecular targets. This makes it an ideal candidate for studying the molecular mechanisms involved in disease progression. However, its limited solubility in water and low bioavailability may pose challenges for its use in in vivo experiments.

Future Directions

There are several future directions for the study of {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide. One direction is to study its potential use in combination with other therapies for the treatment of cancer, diabetes, and other diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail to optimize its use in clinical settings. Additionally, further studies are needed to fully understand its mechanism of action and identify potential molecular targets for its therapeutic effects.

Scientific Research Applications

{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and anti-diabetic properties. It has also been studied for its potential use as an anti-viral agent.

properties

IUPAC Name

N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-12(19-11-22)17-20-15-8-4-5-9-16(15)21(17)10-13-6-2-3-7-14(13)18/h2-9,11-12H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYQNXUKGSKLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.